[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol
Description
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol (molecular formula: C₁₆H₁₄ClNO; average mass: 271.744 Da) is an indole-derived compound featuring a 2-chlorobenzyl substitution at the indole nitrogen and a hydroxymethyl group at the 3-position of the indole ring (Figure 1). The compound is identified under CAS RN 92407-89-1 and ChemSpider ID 780916 .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10,19H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIKCLKGNONKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro-benzyl Group: The chloro-benzyl group can be introduced through a nucleophilic substitution reaction, where a chloro-benzyl halide reacts with the indole core in the presence of a base.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Biological Activity
The compound [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol (CAS No. 92407-89-1) is a derivative of indole, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound features an indole ring system substituted with a chlorobenzyl group and a hydroxymethyl group. This structure is significant for its interaction with biological targets.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O |
| Molecular Weight | 288.75 g/mol |
| CAS Number | 92407-89-1 |
| Solubility | Soluble in DMSO and ethanol |
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Anti-Cancer Activity
Research indicates that compounds within the indole family exhibit potent anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various pathways:
- Inhibition of Growth Factor Receptors : The compound has been studied for its inhibitory effects on growth factor receptors such as FGFR1 and VEGFR-2, with IC50 values indicating significant potency .
- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, including those from breast and liver cancers, with IC50 values ranging from 1.98 µM to 25.8 µM .
Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Indole derivatives are known to influence pathways associated with inflammation, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that indole derivatives may exert neuroprotective effects by modulating neurotransmitter release. For example, one study indicated that similar compounds could inhibit glutamate release in nerve terminals, which is crucial for preventing excitotoxicity in neurodegenerative diseases .
Case Study 1: FGFR Inhibition
A study evaluating the structure-activity relationship (SAR) of indole derivatives found that this compound exhibited promising FGFR inhibition with an IC50 value less than 4.1 nM against certain cancer cell lines . This highlights the potential of this compound in targeted cancer therapies.
Case Study 2: Anti-inflammatory Effects
Another research effort demonstrated that indole derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. The study found that treatment with these compounds led to a marked decrease in TNF-alpha production in activated macrophages, suggesting potential applications in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Anticancer Activity
- OSU-A9: Exhibits potent antitumor effects in hepatocellular carcinoma (HCC) by disrupting the Akt/NF-κB signaling network (IC₅₀: 5–10 µM in vitro) .
- Compound 22 : Synthesized as a 1-deoxy-D-xylulose-5-phosphate synthase (DXS) inhibitor, showing moderate activity (IC₅₀: ~20 µM) but higher selectivity due to methoxy substitution .
Neurological Activity
- OSU-A9 : Inhibits glutamate release in rat cortical neurons via suppression of P/Q-type Ca²⁺ channels and Ca²⁺/calmodulin/protein kinase A pathways (IC₅₀: 3 µM) .
- 1-(1H-Indol-3-yl)-2-(methylamino)ethanol: Structural resemblance to serotonin derivatives implies possible 5-HT receptor interactions, though specific data are lacking .
Antifungal Activity
- 1-(1H-Indol-3-yl) Derivatives (e.g., 3a–g) : Exhibit MIC values of 0.391–1.000 mg/mL against Candida spp. and Aspergillus niger, outperforming fluconazole in some cases .
- This compound: No direct antifungal data, but the chloro-benzyl group may enhance membrane permeability compared to simpler indoles.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via a multi-step protocol involving:
Alkylation : Reacting 1H-indole-3-carbaldehyde with 2-chlorobenzyl bromide under NaH/DMF conditions to introduce the benzyl group .
Reduction : Reducing the aldehyde group to a methanol moiety using NaBH₄ in methanol, followed by purification via flash column chromatography .
- Critical Parameters :
- Temperature : Alkylation at 0–5°C minimizes side reactions.
- Stoichiometry : Excess NaBH₄ (2.5 equiv) ensures complete reduction .
- Validation : Structural confirmation via ¹H/¹³C-NMR (e.g., δ 4.70 ppm for CH₂OH) and HR-ESI-MS (observed [M+H]⁺: calc. 286.0743, found 286.0745) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Approach :
- ¹H-NMR : Key signals include the indole NH (δ 8.20–8.50 ppm, broad) and benzyl CH₂ (δ 5.10–5.30 ppm). Methanol protons appear as a singlet (δ 4.70 ppm) .
- 13C-NMR : The benzyl carbon (C-2’) shows a distinct shift at ~45 ppm due to chlorine’s electronegativity .
- X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation in methanol/chloroform (disorder in solvent molecules requires refinement with SHELXL) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for indole-methanol derivatives across studies?
- Case Analysis : For example, [1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9) inhibits Akt/NF-κB in hepatocellular carcinoma but shows no activity in other cancer models .
- Resolution :
- Structural Comparisons : Chlorine positioning (para vs. ortho) alters steric and electronic properties, affecting target binding .
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. A549) and IC₅₀ protocols (MTT vs. ATP-based assays) may explain variability .
Q. How can computational modeling guide the optimization of this compound for target-specific applications?
- Workflow :
Docking Studies : Use AutoDock Vina to predict binding to Akt (PDB: 3O96). The chlorine atom forms halogen bonds with Arg25 and Phe161 .
MD Simulations : Assess stability of ligand-protein complexes in GROMACS (100 ns runs).
- Outcome : Substituents at the indole C-5 position (e.g., fluorine) may enhance binding affinity by 1.5-fold .
Q. What are the best practices for evaluating acute toxicity of indole-methanol derivatives in preclinical models?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
